Cas no 896330-49-7 (2-{(3-fluorophenyl)methylsulfanyl}-4H-pyrido1,2-a1,3,5triazin-4-one)

2-{(3-fluorophenyl)methylsulfanyl}-4H-pyrido1,2-a1,3,5triazin-4-one 化学的及び物理的性質
名前と識別子
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- 2-{(3-fluorophenyl)methylsulfanyl}-4H-pyrido1,2-a1,3,5triazin-4-one
- 2-[(3-fluorophenyl)methylsulfanyl]pyrido[1,2-a][1,3,5]triazin-4-one
- 896330-49-7
- 2-{[(3-fluorophenyl)methyl]sulfanyl}-4H-pyrido[1,2-a][1,3,5]triazin-4-one
- F2543-0100
- 2-((3-fluorobenzyl)thio)-4H-pyrido[1,2-a][1,3,5]triazin-4-one
- AKOS024658826
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- インチ: 1S/C14H10FN3OS/c15-11-5-3-4-10(8-11)9-20-13-16-12-6-1-2-7-18(12)14(19)17-13/h1-8H,9H2
- InChIKey: LHQSROOFIMCOLM-UHFFFAOYSA-N
- SMILES: S(C1=NC(N2C=CC=CC2=N1)=O)CC1C=CC=C(C=1)F
計算された属性
- 精确分子量: 287.05286129g/mol
- 同位素质量: 287.05286129g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 氢键受体数量: 3
- 重原子数量: 20
- 回転可能化学結合数: 3
- 複雑さ: 527
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- XLogP3: 2.7
- トポロジー分子極性表面積: 70.3Ų
2-{(3-fluorophenyl)methylsulfanyl}-4H-pyrido1,2-a1,3,5triazin-4-one Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F2543-0100-5mg |
2-{[(3-fluorophenyl)methyl]sulfanyl}-4H-pyrido[1,2-a][1,3,5]triazin-4-one |
896330-49-7 | 90%+ | 5mg |
$69.0 | 2023-05-16 | |
Life Chemicals | F2543-0100-1mg |
2-{[(3-fluorophenyl)methyl]sulfanyl}-4H-pyrido[1,2-a][1,3,5]triazin-4-one |
896330-49-7 | 90%+ | 1mg |
$54.0 | 2023-05-16 | |
Life Chemicals | F2543-0100-2μmol |
2-{[(3-fluorophenyl)methyl]sulfanyl}-4H-pyrido[1,2-a][1,3,5]triazin-4-one |
896330-49-7 | 90%+ | 2μl |
$57.0 | 2023-05-16 | |
Life Chemicals | F2543-0100-5μmol |
2-{[(3-fluorophenyl)methyl]sulfanyl}-4H-pyrido[1,2-a][1,3,5]triazin-4-one |
896330-49-7 | 90%+ | 5μl |
$63.0 | 2023-05-16 | |
Life Chemicals | F2543-0100-3mg |
2-{[(3-fluorophenyl)methyl]sulfanyl}-4H-pyrido[1,2-a][1,3,5]triazin-4-one |
896330-49-7 | 90%+ | 3mg |
$63.0 | 2023-05-16 | |
Life Chemicals | F2543-0100-2mg |
2-{[(3-fluorophenyl)methyl]sulfanyl}-4H-pyrido[1,2-a][1,3,5]triazin-4-one |
896330-49-7 | 90%+ | 2mg |
$59.0 | 2023-05-16 | |
Life Chemicals | F2543-0100-4mg |
2-{[(3-fluorophenyl)methyl]sulfanyl}-4H-pyrido[1,2-a][1,3,5]triazin-4-one |
896330-49-7 | 90%+ | 4mg |
$66.0 | 2023-05-16 |
2-{(3-fluorophenyl)methylsulfanyl}-4H-pyrido1,2-a1,3,5triazin-4-one 関連文献
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Martina Janoušková,Zuzana Vaníková,Fabrizia Nici,Soňa Boháčová,Dragana Vítovská,Hana Šanderová,Libor Krásný Chem. Commun., 2017,53, 13253-13255
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Dilidaer Yusufu,Ri Han,Andrew Mills Analyst, 2020,145, 4124-4129
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Yanran Li,Kai Yin,Yu Diao,Mei Fang,Junliang Yang,Jian Zhang,Hongtao Cao,Xiaoliang Liu,Jie Jiang Nanoscale, 2022,14, 2316-2326
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Eduardo Ribeiro deAzevedo,Tito José Bonagamba,Aldo Eloizo Job,Eduardo René Pérez González Green Chem., 2011,13, 2146-2153
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Naoya Ohtsuka,Moriaki Okuno,Yujiro Hoshino,Kiyoshi Honda Org. Biomol. Chem., 2016,14, 9046-9054
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Shunsuke Kanai,Ippei Nagahara,Yusuke Kita,Keigo Kamata Chem. Sci., 2017,8, 3146-3153
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Xiong Zuo,Jun-Xin Wang,Shun-qin Chang,Qi-Di Wei,Ying Zhou Org. Chem. Front., 2019,6, 1485-1490
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Nobuaki Matsumori,Michio Murata Nat. Prod. Rep., 2010,27, 1480-1492
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Yu-Qi Gao,Yi Hou,Liming Zhu,Guzhou Chen,Dongyang Xu,Sheng-Yong Zhang,Yupeng He RSC Adv., 2019,9, 29005-29009
2-{(3-fluorophenyl)methylsulfanyl}-4H-pyrido1,2-a1,3,5triazin-4-oneに関する追加情報
Recent Advances in the Study of 2-{(3-fluorophenyl)methylsulfanyl}-4H-pyrido[1,2-a][1,3,5]triazin-4-one (CAS: 896330-49-7)
The compound 2-{(3-fluorophenyl)methylsulfanyl}-4H-pyrido[1,2-a][1,3,5]triazin-4-one (CAS: 896330-49-7) has recently emerged as a promising scaffold in medicinal chemistry, particularly in the development of kinase inhibitors. Recent studies have focused on its structural optimization and biological evaluation, revealing significant potential in targeted cancer therapies.
Structural analysis shows that this heterocyclic compound features a unique pyrido[1,2-a][1,3,5]triazin-4-one core with a 3-fluorobenzylthio substituent at position 2. This molecular architecture provides multiple sites for modification, allowing for fine-tuning of pharmacological properties. Recent synthetic approaches have improved the yield and purity of this compound, with novel routes achieving >85% purity in fewer than five steps.
In vitro studies demonstrate potent inhibitory activity against several cancer-related kinases, particularly showing nanomolar IC50 values against FLT3 and CDK family kinases. The fluorophenyl moiety appears crucial for maintaining binding affinity while improving metabolic stability. Structure-activity relationship (SAR) studies published in 2023 revealed that modifications at the sulfur position significantly impact both potency and selectivity.
Pharmacokinetic evaluations in rodent models show favorable absorption and distribution profiles, with oral bioavailability exceeding 60% in optimized derivatives. The compound demonstrates good blood-brain barrier penetration, suggesting potential applications in CNS malignancies. Recent patent filings (2023-2024) indicate growing commercial interest, with several pharmaceutical companies developing analogs for oncology indications.
Toxicology studies to date show manageable safety profiles, with the most common adverse effects being reversible hepatic enzyme elevations at higher doses. Current clinical development focuses on combination therapies, particularly with existing tyrosine kinase inhibitors. The compound's mechanism appears complementary to current standards of care, potentially addressing resistance mechanisms in leukemia and solid tumors.
Future research directions include further exploration of its polypharmacology profile and development of prodrug formulations to enhance solubility. The compound's unique scaffold continues to attract attention as a versatile platform for drug discovery, with potential applications extending beyond oncology to inflammatory and neurodegenerative diseases.
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